3,4-Dihydro-2H-benzo[b]oxepin-5-one
Overview
Description
3,4-Dihydro-2H-benzo[b]oxepin-5-one is an organic compound belonging to the class of benzoxepines It is characterized by a fused benzene and oxepin ring system with a ketone functional group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydro-2H-benzo[b]oxepin-5-one are protein-tyrosine kinases (PTKs), including ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, KDR . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
this compound interacts with its targets, the protein-tyrosine kinases, by binding to their active sites. This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins .
Biochemical Pathways
The inhibition of protein-tyrosine kinases by this compound affects multiple biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway, all of which are involved in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. These effects are due to the compound’s inhibition of protein-tyrosine kinases and the subsequent disruption of downstream signaling pathways .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-benzo[b]oxepin-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of protein-tyrosine kinases (PTKs). These enzymes are crucial in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. The compound interacts with several PTKs, such as ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, and KDR, by binding to their active sites and inhibiting their activity . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTKs by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PTKs, inhibiting their enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascades that are essential for cell survival and proliferation. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of PTKs and consistent effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PTKs and reduces tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the compound’s overall efficacy and toxicity. Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with PTKs and other regulatory proteins. This localization can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular oxidative coupling of diphenols, followed by rearrangement in the presence of acetic anhydride and a trace of sulfuric acid . Another approach includes the use of copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequences .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-benzo[b]oxepin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxepin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b]oxepin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological properties, such as sedative-hypnotic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and potential therapeutic applications.
Comparison with Similar Compounds
- 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
- 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
- Dibenzoxepin
Comparison: 3,4-Dihydro-2H-benzo[b]oxepin-5-one is unique due to its specific substitution pattern and the presence of a ketone functional group at the 5-position. This structural feature distinguishes it from other benzoxepin derivatives, which may have different substituents or functional groups.
Properties
IUPAC Name |
3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMEDNZPJADJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311279 | |
Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6786-30-7 | |
Record name | 6786-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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